molecular formula C3H4 B077709 Propyne-3,3,3-d1 CAS No. 13025-73-5

Propyne-3,3,3-d1

Cat. No.: B077709
CAS No.: 13025-73-5
M. Wt: 43.08 g/mol
InChI Key: MWWATHDPGQKSAR-BMSJAHLVSA-N
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Description

It has the molecular formula C₃HD₃ and a molecular weight of 43.0823 g/mol . This compound is characterized by the presence of a triple bond between the first and second carbon atoms, with the third carbon atom bonded to three deuterium atoms.

Scientific Research Applications

Propyne-3,3,3-d1 has several applications in scientific research:

    Chemistry: It is used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.

    Biology: this compound can be used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: The compound is used in the development of deuterium-labeled drugs for pharmacokinetic studies.

    Industry: this compound is used in the synthesis of deuterium-labeled polymers and other materials for specialized applications.

Safety and Hazards

Propyne-3,3,3-d1 is a highly flammable substance and poses a risk of explosion if exposed to heat, sparks, or open flames . Inhalation of high concentrations can lead to dizziness, narcosis, and even asphyxiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyne-3,3,3-d1 can be synthesized through the deuteration of propyne. One common method involves the reduction of 1-propanol, allyl alcohol, or acetone vapors over magnesium in the presence of deuterium gas . The reaction conditions typically require a controlled environment to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: On an industrial scale, this compound can be produced using similar methods but with enhanced efficiency and yield. The process involves the catalytic deuteration of propyne using deuterium gas under high pressure and temperature conditions. The use of catalysts such as palladium or platinum can facilitate the reaction and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions: Propyne-3,3,3-d1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form propyne oxide or other oxygenated derivatives.

    Reduction: The compound can be reduced to form propane-3,3,3-d1.

    Substitution: this compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Propyne oxide, acetone-d3.

    Reduction: Propane-3,3,3-d1.

    Substitution: Halogenated propyne derivatives.

Comparison with Similar Compounds

    Propyne (C₃H₄): The non-deuterated form of propyne.

    Propyne-d4 (C₃D₄): A fully deuterated variant of propyne.

Comparison:

    Propyne-3,3,3-d1 vs. Propyne: this compound has one deuterium atom, which can affect its chemical properties and reaction kinetics compared to propyne.

    This compound vs. Propyne-d4: this compound has three deuterium atoms, whereas propyne-d4 has four. This difference in deuterium content can lead to variations in their physical and chemical properties.

This compound is a unique compound with distinct properties and applications, making it valuable in various fields of scientific research and industry.

Properties

IUPAC Name

3,3,3-trideuterioprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4/c1-3-2/h1H,2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWATHDPGQKSAR-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156422
Record name Propyne-3,3,3-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

43.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13025-73-5
Record name Propyne-3,3,3-d1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyne-3,3,3-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13025-73-5
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